瑞格列奈

描述

瑞莫格列净是一种属于钠-葡萄糖协同转运体 2 抑制剂类的化合物。它主要用于治疗 2 型糖尿病和非酒精性脂肪性肝炎。 瑞莫格列净由喜寿制药发现,目前正在由多家制药公司开发,包括 BHV 制药和 Glenmark 制药 .

科学研究应用

瑞莫格列净在化学、生物学、医学和工业领域具有多种科学研究应用。它被用作选择性钠-葡萄糖协同转运体亚型 2 抑制剂,用于治疗 2 型糖尿病。 它也显示出治疗非酒精性脂肪性肝炎的潜力 . 此外,瑞莫格列净正在被研究其与其他钠-葡萄糖协同转运体 2 抑制剂相比的有效性和安全性 .

作用机制

瑞莫格列净通过抑制钠-葡萄糖协同转运体蛋白发挥作用,这些蛋白负责肾脏中葡萄糖的重吸收。通过阻断该转运体,瑞莫格列净导致血糖通过尿液排出。 这种机制在降低 2 型糖尿病患者的血糖水平方面特别有效 .

与相似化合物的比较

相似化合物: 与瑞莫格列净相似的化合物包括达格列净、卡格列净和恩格列净。 这些化合物也属于钠-葡萄糖协同转运体 2 抑制剂类,用于治疗 2 型糖尿病 .

独特性: 瑞莫格列净的独特之处在于其与其他钠-葡萄糖协同转运体 2 抑制剂相比,成本更低,使其成为患者更实惠的选择,尤其是在发展中国家。 尽管它存在一天两次给药的缺点,但它有可能显着降低治疗成本 .

生化分析

Biochemical Properties

Remogliflozin interacts with the sodium-glucose transport proteins (SGLT), which are responsible for glucose reabsorption in the kidney . By inhibiting SGLT2, remogliflozin blocks this transporter, causing blood glucose to be eliminated through the urine .

Cellular Effects

Remogliflozin has been shown to enhance urinary glucose excretion in a dose-dependent manner in both mice and rats . By increasing urinary glucose excretion, remogliflozin inhibits the increase in plasma glucose after glucose loading without stimulating insulin secretion in normal rats .

Molecular Mechanism

The molecular mechanism of remogliflozin involves the inhibition of SGLT2. This inhibition blocks the reabsorption of glucose in the kidney, leading to the elimination of glucose through urine . This process does not require the activation or inhibition of other enzymes or changes in gene expression .

Temporal Effects in Laboratory Settings

Remogliflozin has been studied in various phases of clinical trials. In a 24-week randomized, double-blind, active-controlled trial, remogliflozin was shown to reduce glycated hemoglobin levels . This suggests that remogliflozin has a long-term effect on cellular function, specifically on the regulation of blood glucose levels .

Dosage Effects in Animal Models

In animal models, remogliflozin has been shown to increase urinary glucose excretion in a dose-dependent manner . Specific threshold effects or toxic effects at high doses have not been reported in the available literature.

Metabolic Pathways

Remogliflozin is metabolized primarily by cytochrome P450 (CYP) 3A4 and to a lesser extent by CYP2C19 to generate the active metabolite . This metabolism involves multiple biotransformation pathways .

Transport and Distribution

As an SGLT2 inhibitor, it is likely to be distributed in tissues where SGLT2 is expressed, such as the kidney .

Subcellular Localization

Given its mechanism of action, it is likely to be localized in the cell membrane where SGLT2 is expressed .

准备方法

合成路线和反应条件: 瑞莫格列净是通过多步合成过程合成的。合成从制备关键中间体开始,这涉及在合适的溶剂中,用烷基锂与 4-氟-3-(2-苯并噻吩)甲基苯基卤化物反应,然后与锌盐反应形成有机锌试剂。该试剂与 2,3,4,6-四-O-新戊酰基-α-D-吡喃葡萄糖溴化物发生亲核取代反应,生成中间体。 然后使用有机碱去除新戊酰基保护基,得到瑞莫格列净 .

工业生产方法: 瑞莫格列净的工业生产涉及使用高效薄层色谱法,同时测定散装和片剂制剂中瑞莫格列净和盐酸二甲双胍的含量。 该方法在线性、准确度、精密度、稳健性、耐用性和特异性方面进行了验证 .

化学反应分析

反应类型: 瑞莫格列净会发生各种化学反应,包括水解、氧化和还原。 它极易受到酸、碱水解和氧化应激降解的影响,转化为其活性形式 .

常用试剂和条件: 涉及瑞莫格列净的反应中使用的常用试剂包括甲醇、乙酸乙酯、甲苯和氨。 反应条件通常涉及使用预涂有硅胶的高效薄层色谱板,以及由甲醇、乙酸乙酯、甲苯和氨组成的流动相 .

主要形成的产物: 瑞莫格列净参与的反应形成的主要产物是其活性形式,它作用于钠-葡萄糖协同转运体亚型 2,用于治疗 2 型糖尿病 .

相似化合物的比较

Similar Compounds: Similar compounds to remogliflozin include dapagliflozin, canagliflozin, and empagliflozin. These compounds also belong to the class of sodium-glucose co-transporter 2 inhibitors and are used for the treatment of type 2 diabetes mellitus .

Uniqueness: Remogliflozin is unique in its lower cost compared to other sodium-glucose co-transporter 2 inhibitors, making it a more affordable option for patients, especially in developing countries. Despite the disadvantage of twice-daily administration, it potentially reduces treatment costs significantly .

属性

IUPAC Name |

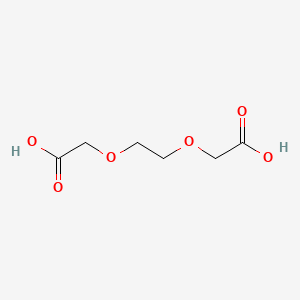

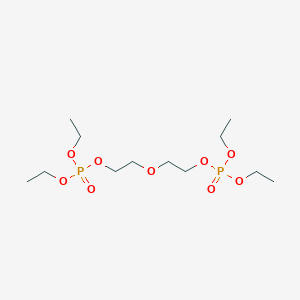

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[5-methyl-1-propan-2-yl-4-[(4-propan-2-yloxyphenyl)methyl]pyrazol-3-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34N2O7/c1-12(2)25-14(5)17(10-15-6-8-16(9-7-15)30-13(3)4)22(24-25)32-23-21(29)20(28)19(27)18(11-26)31-23/h6-9,12-13,18-21,23,26-29H,10-11H2,1-5H3/t18-,19-,20+,21-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSINGUMRKGRYJP-VZWAGXQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(C)C)OC2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(C=C3)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NN1C(C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC=C(C=C3)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30186563 | |

| Record name | Remogliflozin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329045-45-6 | |

| Record name | Remogliflozin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0329045456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Remogliflozin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | REMOGLIFLOZIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13ZPK7A4MJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

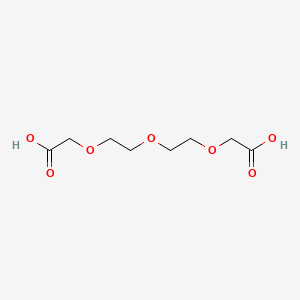

![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] (2S)-2-[[2-[2-[2-[[(2S)-1-[[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl]oxy]-1-oxopropan-2-yl]amino]-2-oxoethoxy]ethoxy]acetyl]amino]propanoate](/img/structure/B1679208.png)